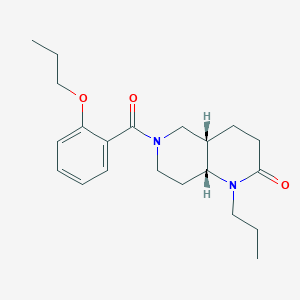
(4aS*,8aR*)-6-(2-propoxybenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4aS*,8aR*)-6-(2-propoxybenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one, also known as PPN, is a synthetic compound that belongs to the class of naphthyridinone derivatives. PPN has been widely studied for its potential applications in scientific research due to its unique chemical structure and properties.
科学的研究の応用
(4aS*,8aR*)-6-(2-propoxybenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the study of ion channels. This compound has been shown to block the voltage-gated sodium channels, which are essential for the propagation of action potentials in neurons. This property of this compound has made it a valuable tool for studying the role of sodium channels in various physiological processes.
作用機序
The mechanism of action of (4aS*,8aR*)-6-(2-propoxybenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one involves the inhibition of voltage-gated sodium channels. This compound binds to the channels' inner pore and prevents the influx of sodium ions, thereby blocking the propagation of action potentials. This property of this compound has been extensively studied, and several studies have shown that this compound is a potent and selective blocker of sodium channels.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that make it a valuable tool for scientific research. This compound has been shown to block the sodium channels in a dose-dependent manner, which allows for the precise control of the channels' activity. This property of this compound has been used to study the role of sodium channels in various physiological processes, such as pain sensation, muscle contraction, and cardiac function.
実験室実験の利点と制限
(4aS*,8aR*)-6-(2-propoxybenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one has several advantages and limitations for lab experiments. One of the significant advantages of this compound is its selectivity for sodium channels, which allows for the precise control of the channels' activity. This compound is also relatively stable and can be stored for an extended period, making it a valuable tool for long-term experiments. However, this compound has some limitations, such as its low solubility in water, which can make it challenging to use in aqueous solutions.
将来の方向性
There are several future directions for the use of (4aS*,8aR*)-6-(2-propoxybenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one in scientific research. One potential application of this compound is in the study of pain sensation. This compound has been shown to block the sodium channels that are involved in pain sensation, making it a potential candidate for the development of new pain medications. Another potential application of this compound is in the study of cardiac function. This compound has been shown to block the sodium channels that are involved in cardiac function, making it a potential candidate for the development of new cardiac medications.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound has several unique properties, such as its selectivity for sodium channels, that make it a valuable tool for studying the role of sodium channels in various physiological processes. The future directions for the use of this compound in scientific research are promising, and this compound has the potential to contribute significantly to the development of new medications for various diseases.
合成法
(4aS*,8aR*)-6-(2-propoxybenzoyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one can be synthesized through a multistep process that involves the reaction of various chemical reagents. The synthesis method of this compound has been extensively studied, and several approaches have been reported in the literature. One of the most commonly used methods involves the reaction of 1,6-naphthyridine-2,7-dione with 2-propoxybenzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reduced with sodium borohydride to obtain this compound.
特性
IUPAC Name |
(4aS,8aR)-6-(2-propoxybenzoyl)-1-propyl-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O3/c1-3-12-23-18-11-13-22(15-16(18)9-10-20(23)24)21(25)17-7-5-6-8-19(17)26-14-4-2/h5-8,16,18H,3-4,9-15H2,1-2H3/t16-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXPRHIUYFMSKB-FUHWJXTLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCN(CC2CCC1=O)C(=O)C3=CC=CC=C3OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CCN(C[C@@H]2CCC1=O)C(=O)C3=CC=CC=C3OCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-azepanone](/img/structure/B5347824.png)
![ethyl 2-(3-bromo-4-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5347835.png)
![2-{2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetamide](/img/structure/B5347836.png)
![N-[2-(benzoylamino)-3-(4-chlorophenyl)acryloyl]phenylalanine](/img/structure/B5347839.png)
![2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide dihydrochloride](/img/structure/B5347846.png)
![ethyl 1-[4-(3-isopropylphenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5347847.png)
![N-(2-methoxyphenyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5347858.png)
![4-(5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5347868.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[4-(2-thienyl)butanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5347873.png)
![7-butyryl-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5347878.png)
![(3aS*,6aR*)-5-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-(2-pyridin-2-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5347881.png)
![2-isopropyl-5-{[3-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}pyrimidin-4(3H)-one](/img/structure/B5347885.png)
![2-methyl-7-(1-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5347898.png)